molecular formula C14H19BrN2O5S B2928136 Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate CAS No. 667892-90-2

Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate

Cat. No.: B2928136
CAS No.: 667892-90-2
M. Wt: 407.28
InChI Key: KRUUHFWHNMRASZ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate is a piperazine derivative characterized by a sulfonyl-linked 5-bromo-2-methoxyphenyl group and an ethyl ester moiety. The bromo and methoxy substituents on the aromatic ring influence its electronic and steric properties, impacting reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)13-10-11(15)4-5-12(13)21-2/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUUHFWHNMRASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable base.

    Sulfonylation: The sulfonyl group is added to the piperazine ring through a reaction with a sulfonyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the bromine atom and methoxy group may enhance its binding affinity to certain receptors or enzymes, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 4-[(2-Methoxy-4,5-Dimethylphenyl)Sulfonyl]-1-Piperazinecarboxylate
  • Structure : Replaces the 5-bromo group with 4,5-dimethyl substituents.
  • Molecular Weight : 356.437 g/mol (vs. ~436.3 g/mol for the target compound).
  • Impact : The methyl groups enhance lipophilicity but reduce electrophilicity compared to bromo. This may decrease reactivity in nucleophilic substitution reactions .
Tert-Butyl 4-((5-Bromo-2-(Trifluoromethoxy)Phenyl)Sulfonyl)Piperazine-1-Carboxylate
  • Structure : Features a trifluoromethoxy group instead of methoxy and a tert-butyl ester.
  • Molecular Formula : C₁₆H₂₀BrF₃N₂O₅S.
  • The tert-butyl ester increases steric bulk, which may reduce solubility compared to the ethyl ester .
Ethyl 4-(Phenylsulfonyl)Piperazine-1-Carboxylate
  • Structure : Lacks both bromo and methoxy substituents.
  • Application : Serves as a baseline for studying substituent effects on biological activity. Lower molecular weight (326.36 g/mol) correlates with reduced steric hindrance .

Ester Group Modifications

Replacing the ethyl ester with tert-butyl (as in ) or other groups alters pharmacokinetic properties:

  • Ethyl Ester : Enhances solubility in polar solvents due to smaller size.

Physical Properties

Compound Melting Point (°C) Spectral Data (¹H-NMR) Highlights
Ethyl 4-(5-Bromo-2-Methoxyphenyl)Sulfonylpiperazine-1-Carboxylate Not reported Aromatic protons at δ 8.37 (d, J = 2.6 Hz)
4-(5-Bromo-2-Methoxyphenyl)Thiazol-2-ylMethanone (3e) 136.0–138.0 Methoxy singlet at δ 3.96 ppm; aromatic peaks at δ 8.50
Tert-Butyl Analogue () Not reported Trifluoromethoxy group inferred from ¹⁹F-NMR

Structural Confirmation Techniques

  • IR Spectroscopy : Confirms sulfonyl (S=O) stretches near 1243 cm⁻¹ .
  • NMR : Methoxy groups appear as singlets (δ ~3.9–4.0 ppm), while bromo-substituted aromatic protons show distinct coupling patterns (e.g., δ 8.37, J = 2.6 Hz) .

Key Research Findings

Substituent Effects : Bromo and methoxy groups synergistically enhance bioactivity by balancing electron withdrawal (bromo) and solubility (methoxy) .

Ester Influence : Ethyl esters improve synthetic accessibility compared to bulkier tert-butyl derivatives .

Biological Relevance : The 5-bromo-2-methoxyphenyl motif is critical for targeting enzymes like phosphodiesterases or serotonin receptors, depending on the core structure .

Biological Activity

Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound consists of a piperazine core substituted with a sulfonyl group and an ethyl carboxylate moiety. The presence of the 5-bromo-2-methoxyphenyl group is significant for its biological interactions.

Structural Formula

C15H18BrN2O4S\text{C}_{15}\text{H}_{18}\text{BrN}_{2}\text{O}_{4}\text{S}

Molecular Weight

The molecular weight of this compound is approximately 396.28 g/mol.

This compound has been studied for its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.

  • Dopamine Receptor Modulation : Research indicates that compounds with similar structures exhibit selective agonistic activity towards dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders .
  • Inhibition of Enzymatic Activity : The sulfonamide moiety may contribute to inhibitory effects on specific enzymes, such as serine hydrolases, which play roles in lipid metabolism and signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific biological targets:

  • Dopamine Receptor Binding : Binding assays revealed a high affinity for D3 receptors, suggesting potential applications in treating conditions like Parkinson's disease and schizophrenia .
  • Enzyme Inhibition : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), which could enhance endocannabinoid signaling pathways .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated a reduction in neuroinflammation and improved cognitive function, supporting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant-like effects of this compound in rodent models. Behavioral tests showed significant improvements in depressive symptoms, correlating with increased levels of neurotransmitters such as serotonin and norepinephrine.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of various functional groups on the biological activity of this compound:

Functional GroupEffect on ActivityNotes
Sulfonamide GroupEnhances binding affinityCritical for receptor interaction
Piperazine CoreProvides structural stabilityEssential for maintaining biological activity
Bromo and Methoxy GroupsModulates lipophilicity and receptor selectivityInfluences pharmacokinetic properties

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves two primary steps:

Sulfonylation: React 5-bromo-2-methoxyphenylsulfonyl chloride with ethyl piperazine-1-carboxylate under basic conditions (e.g., N,N-diisopropylethylamine in dichloromethane). This facilitates nucleophilic substitution at the piperazine nitrogen.

Purification: Use column chromatography (e.g., silica gel with ethyl acetate/hexanes) or recrystallization to isolate the product.
For example, analogous protocols for sulfonylation of piperazine derivatives are described in the synthesis of fluorobenzyl-piperazine kinase inhibitors .

Q. How is structural characterization performed for this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify sulfonyl-proximal protons (δ 3.5–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and methoxy groups (δ ~3.8 ppm).
    • 13C NMR: Confirm carbonyl (C=O, δ ~155 ppm) and sulfonyl (SO₂, δ ~115 ppm) groups.
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., calculated m/z for C₁₄H₁₈BrN₃O₅S: ~428.0).
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated in pyrazole-carboxylic acid analogs .

Q. What biological assays are relevant for evaluating its activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against targets like carbonic anhydrase isozymes (hCA I/II) using spectrophotometric methods (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Antimicrobial Testing: Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains via microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Systematic Modifications: Vary substituents at the bromo, methoxy, or sulfonyl groups. For example:
    • Replace bromo with other halogens (Cl, I) or electron-withdrawing groups (NO₂).
    • Modify the methoxy group to ethoxy or hydroxyl groups.
  • Activity Profiling: Compare IC₅₀ values across derivatives in enzyme inhibition assays.
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or carbonic anhydrase) .

Q. How can contradictions between computational predictions and experimental data be resolved?

Methodological Answer:

  • Validation via Mutagenesis: If docking predicts a key interaction (e.g., hydrogen bonding with a residue), validate by synthesizing mutants lacking that residue.
  • DFT Optimization: Refine computational models using density functional theory (DFT) to align with experimental geometries (e.g., X-ray data) .
  • Multi-Method Cross-Check: Combine molecular dynamics (MD) simulations with NMR titration experiments to assess binding stability .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst ratio). For example, optimize sulfonylation efficiency using DCM vs. THF.
  • Catalyst Selection: Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts may enhance selectivity.
  • Automated Platforms: Employ capsule-based synthesis systems for reproducible, high-throughput reactions (e.g., tert-butyl piperazine carboxylate synthesis) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles. Use fume hoods for reactions involving volatile reagents.
  • Waste Disposal: Neutralize acidic/basic waste before disposal. Follow OSHA and GHS guidelines for hazardous materials .
  • Emergency Procedures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

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